Product packaging for 5-Cyclopropyl-5-phenylhydantoin(Cat. No.:CAS No. 88807-86-7)

5-Cyclopropyl-5-phenylhydantoin

Cat. No.: B11997897
CAS No.: 88807-86-7
M. Wt: 216.24 g/mol
InChI Key: YNUMJKGENBAOAZ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-phenylhydantoin is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily for the development of novel anticonvulsant agents. It serves as a versatile synthetic intermediate and a core scaffold for designing and synthesizing new chemical entities. The compound's core structure is based on the hydantoin (imidazolidine-2,4-dione) ring, a privileged scaffold in drug discovery known for its diverse pharmacological properties . Research into this compound and its derivatives has demonstrated substantial promise in preclinical anticonvulsant models . Specifically, N-Mannich bases derived from this compound have shown potent activity in standard seizure tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . Some of these synthesized derivatives have been reported to exhibit higher potency than established reference antiepileptic drugs like phenytoin and ethosuximide in quantitative animal studies following oral administration . The mechanism of action for this class of compounds is believed to involve the blockade of voltage-gated sodium channels. This action helps stabilize neuronal membranes and inhibits the high-frequency firing associated with seizure propagation, a mechanism shared with other hydantoin-based anticonvulsants . As such, this compound is a critical tool for researchers investigating the structure-activity relationships of sodium channel blockers and developing new therapeutic candidates for partial and tonic-clonic seizures. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B11997897 5-Cyclopropyl-5-phenylhydantoin CAS No. 88807-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88807-86-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-cyclopropyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c15-10-12(9-6-7-9,14-11(16)13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16)

InChI Key

YNUMJKGENBAOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropyl 5 Phenylhydantoin and Its Derivatives

Classical and Foundational Approaches to the Hydantoin (B18101) Core

Bucherer–Berg Reaction and its Procedural Enhancements

The Bucherer–Bergs reaction stands as one of the most convenient and widely employed methods for the preparation of 5,5-disubstituted hydantoins. mdpi.comproquest.com This multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. encyclopedia.pub In the context of synthesizing 5-cyclopropyl-5-phenylhydantoin, the starting ketone would be cyclopropyl (B3062369) phenyl ketone.

The general reaction proceeds by heating the ketone in a solvent like aqueous ethanol (B145695) at temperatures ranging from 60–70°C. mdpi.comencyclopedia.pub The reaction mechanism is believed to involve the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) derived from the ammonium carbonate to form an α-aminonitrile. Subsequent reaction with carbon dioxide, also from the decomposition of ammonium carbonate, leads to the formation of a carbamic acid intermediate, which then undergoes intramolecular cyclization to yield the hydantoin product. alfa-chemistry.com

For ketones that may be less reactive, procedural enhancements have been developed. These can include conducting the reaction at higher temperatures in a sealed vessel to prevent the escape of volatile components. mdpi.com The use of ultrasonication has also been shown to accelerate the reaction, often leading to shorter reaction times, higher yields, and simpler work-up procedures at lower temperatures. wikipedia.org Another modification involves the use of cosolvents like acetamide (B32628) or dimethylformamide for difficult cases. mdpi.com

A modified Bucherer-Bergs reaction has also been developed, which allows for the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents, offering greater structural diversity. organic-chemistry.org

ReagentsConditionsProductYieldReference
Cyclopropyl phenyl ketone, KCN, (NH₄)₂CO₃Ethanol/Water, 60-70°CThis compoundGood mdpi.comencyclopedia.pub
Cyclopropyl phenyl ketone, KCN, (NH₄)₂CO₃UltrasonicationThis compoundHigh wikipedia.org

Historical Context of Bilz and Ried Reaction Protocols

The Biltz synthesis, introduced nearly a century ago, provides a straightforward route to 5,5-disubstituted hydantoins through the base-catalyzed condensation of a 1,2-diketone with urea (B33335) or thiourea (B124793). nih.govresearchgate.net While the direct precursor for this compound is not a 1,2-diketone, the Biltz reaction is historically significant in the development of hydantoin synthesis. For instance, the well-known antiepileptic drug phenytoin (B1677684) (5,5-diphenylhydantoin) was first synthesized by Biltz in 1908 from benzil (B1666583) (a 1,2-diketone) and urea. mdpi.com

The Read reaction, often considered a modification of the Urech hydantoin synthesis, is another classical approach. It involves the reaction of α-amino acids with potassium cyanate (B1221674) under acidic conditions to form hydantoins. mdpi.comproquest.com This method is particularly useful for preparing 5-substituted hydantoins.

Advanced Synthetic Strategies for Imidazolidine-2,4-diones

Multicomponent Reaction (MCR) Approaches for Hydantoin Library Generation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Bucherer–Bergs reaction itself is a prime example of an MCR. mdpi.comjsynthchem.com Modern advancements in MCRs have focused on generating libraries of structurally diverse hydantoins for applications in medicinal chemistry and drug discovery. nih.gov

One such advanced MCR is the Ugi/De-Boc/Cyclization methodology, a five-component reaction that utilizes aldehydes or ketones, amines, isonitriles, methanol, and carbon dioxide to produce fully functionalized hydantoins in good yields. mdpi.com Another approach involves a two-step Ugi/cyclization reaction sequence which can be facilitated by microwave irradiation. organic-chemistry.org These MCRs offer a high degree of flexibility in introducing various substituents onto the hydantoin scaffold. For the synthesis of derivatives of this compound, one could envision varying the amine or isonitrile components in an Ugi-based approach.

MCR TypeStarting MaterialsKey FeaturesReference
Bucherer-BergsKetone, Cyanide, Ammonium CarbonateSimple, one-pot, good yields for 5,5-disubstituted hydantoins mdpi.comjsynthchem.com
Ugi/De-Boc/CyclizationKetone, Amine, Isonitrile, Methanol, CO₂Five-component, produces fully functionalized hydantoins mdpi.com
Ugi/CyclizationAlkyne, Amine, IsocyanateMicrowave-assisted, one-pot, applicable for bioactive hydantoins organic-chemistry.org

Environmentally Benign and Cyanide-Free Synthesis of 5,5-Disubstituted Hydantoins

Concerns over the toxicity of cyanide have prompted the development of more environmentally friendly and safer synthetic routes to hydantoins. One such approach involves the use of less hazardous reagents. For instance, a method has been developed that uses α-amino methyl ester hydrochlorides and carbamates to produce 3,5-disubstituted hydantoins, avoiding the use of toxic isocyanates. organic-chemistry.org

Another strategy focuses on the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials through a one-pot tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. bris.ac.ukrsc.org This method avoids the use of cyanide and allows for the formation of the hydantoin ring through intramolecular cyclization.

Mechanochemical synthesis, which involves grinding solid reactants together with minimal or no solvent, has also emerged as a green alternative. acs.org This solvent-free approach has been successfully applied to the synthesis of hydantoins, offering reduced waste and often milder reaction conditions. For example, the antiepileptic drug phenytoin has been synthesized using this methodology without the need for harmful organic solvents. acs.org

Microwave-Promoted and Solvent-Free Condensation Reactions

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. acs.orgunamur.be The synthesis of hydantoins is no exception, with several microwave-promoted methods being reported. beilstein-journals.orgnih.gov

For instance, a one-pot, microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids in water has been developed, offering an expedient and environmentally benign protocol. beilstein-journals.orgnih.gov Microwave irradiation has also been successfully employed in the synthesis of 5,5-disubstituted hydantoins, including phenytoin, leading to improved yields and cleaner reactions. unamur.beasianpubs.org

Solvent-free condensation reactions represent another green chemistry approach to hydantoin synthesis. academie-sciences.frresearchgate.net These reactions can be carried out by heating the reactants together, sometimes in the presence of a catalyst. For example, 5,5-disubstituted hydantoins have been synthesized in a one-pot reaction under solvent-free conditions using magnetic Fe₃O₄ nanoparticles as a reusable catalyst. academie-sciences.fr Another solvent-free method involves the condensation of arylglyoxals with urea or thiourea using polyphosphoric ester as a mediator, promoted by microwaves. organic-chemistry.org

MethodKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid heating, reduced reaction timesIncreased yields, cleaner reactions, environmentally friendly acs.orgunamur.bebeilstein-journals.org
Solvent-Free SynthesisNo bulk solvent usedReduced waste, potential for continuous processing, green chemistry academie-sciences.frresearchgate.netacs.org

Triphosgene-Mediated Cyclization for Enantiomerically Enriched Hydantoins

The synthesis of enantiomerically pure hydantoins is a critical challenge in medicinal chemistry. One effective method involves the use of triphosgene (B27547) for the cyclization of optically pure α-amino amides. organic-chemistry.orgnih.gov This approach has proven superior to other cyclizing agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which often lead to complete racemization of the stereocenter. organic-chemistry.orgnih.gov

The reaction with triphosgene proceeds under mild conditions, typically in the presence of a base like pyridine, and preserves the stereochemical integrity of the starting α-amino amide. organic-chemistry.org This method is applicable to a variety of α-amino amides, affording the corresponding hydantoins in moderate to high yields and with excellent enantiomeric excess. organic-chemistry.org The proposed mechanism suggests that the use of triphosgene avoids the formation of an imidazole (B134444) carbamate (B1207046) intermediate, which is believed to be responsible for the epimerization observed with CDI. organic-chemistry.orgnih.gov

Table 1: Comparison of Cyclizing Agents for Enantiopure Hydantoin Synthesis

Cyclizing Agent Base Enantiomeric Excess (ee) Yield Reference
Triphosgene Pyridine >96% 41-80% organic-chemistry.org

Stereoselective Synthesis and Enantiomeric Resolution of this compound Analogues

Achieving stereocontrol at the C5 position of the hydantoin ring is paramount for the development of potent and selective bioactive molecules. This is accomplished through either asymmetric synthesis to directly form a specific enantiomer or by resolving a racemic mixture.

Asymmetric Synthetic Routes for Chiral Hydantoin Centers

The catalytic asymmetric synthesis of hydantoins, particularly those with a quaternary stereocenter like this compound, represents a significant synthetic challenge. One notable advancement is the use of chiral phosphoric acid catalysts in domino cyclization reactions. rsc.org For instance, the reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters, catalyzed by a chiral phosphoric acid, can produce chiral thiohydantoins with high enantioselectivities. rsc.org While not directly demonstrated for this compound, this methodology provides a promising strategy for the asymmetric synthesis of related chiral hydantoin structures.

Other asymmetric strategies often rely on the use of chiral auxiliaries or starting from the chiral pool. For example, synthetic routes starting from enantiopure amino acids or their derivatives can be envisioned to construct the chiral hydantoin core.

Classical Resolution Techniques for Racemic 5-Cyclopropyl-5-phenylhydantoins (e.g., Diastereomeric Salt Crystallization)

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. For racemic hydantoins, this can be achieved through several techniques:

Diastereomeric Salt Crystallization: This method involves reacting the racemic hydantoin with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Preferential Crystallization: This technique is applicable to racemic compounds that crystallize as a conglomerate (a physical mixture of enantiopure crystals). By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, that enantiomer can be selectively crystallized. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. For example, the enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin, a metabolite of phenytoin, have been successfully separated using a reversed-phase HPLC column with a mobile phase containing β-cyclodextrin as a chiral selector. nih.gov This approach could be adapted for the resolution of racemic this compound.

Photochemical Deracemization Strategies at sp3-Hybridized Carbon Centers in Hydantoin Systems

A cutting-edge approach for obtaining enantiomerically enriched hydantoins is photochemical deracemization. This method utilizes a chiral photosensitizer to selectively convert one enantiomer of a racemic mixture into the other, leading to an enrichment of the desired enantiomer. bohrium.comnih.govorganic-chemistry.org

The process involves irradiating a solution of the racemic 5-substituted 3-phenylimidazolidine-2,4-dione (B1346244) (hydantoin) in the presence of a chiral diarylketone catalyst. bohrium.comnih.gov The reaction proceeds via a selective hydrogen atom transfer (HAT) from the stereogenic C5 carbon to the photoexcited catalyst. bohrium.comorganic-chemistry.org The resulting radical intermediate can then be converted back to either enantiomer. By designing a catalyst that preferentially interacts with and abstracts a hydrogen from one enantiomer, a photostationary state is reached where the other enantiomer is significantly enriched. bohrium.comnih.govorganic-chemistry.org

This method has been successfully applied to a range of 5-substituted hydantoins, achieving high enantiomeric excess (80-99% ee). bohrium.comnih.govorganic-chemistry.org Mechanistic studies, including DFT calculations and radical clock experiments, support the proposed HAT mechanism. bohrium.comorganic-chemistry.org

Table 2: Key Features of Photochemical Deracemization of Hydantoins

Feature Description Reference
Catalyst Chiral diarylketone with a two-point hydrogen bonding site. bohrium.comnih.gov
Mechanism Selective hydrogen atom transfer (HAT) from one enantiomer to the photoexcited catalyst. bohrium.comorganic-chemistry.org
Wavelength Irradiation at 366 nm often provides the best enantioselectivity. organic-chemistry.org
Solvent α,α,α-Trifluorotoluene has been identified as an optimal solvent. organic-chemistry.org

| Enantiomeric Excess | 80-99% ee has been achieved for various 5-substituted hydantoins. | bohrium.comnih.govorganic-chemistry.org |

Derivatization Strategies for Structural Modification of this compound

Modification of the hydantoin core, particularly at the nitrogen positions, is a common strategy to modulate the physicochemical and pharmacological properties of these compounds.

N-Substitution Reactions (e.g., N-Mannich Bases, Arylpiperazinyl Methyl/Propyl Moieties)

The acidic N-H protons of the hydantoin ring are amenable to various substitution reactions. A prominent example is the Mannich reaction, which introduces an aminomethyl group at the N3 position.

Starting from this compound (CPPH), a variety of N-Mannich bases have been synthesized by reacting it with formaldehyde (B43269) and a suitable secondary amine, such as a substituted piperazine. science24.com This has led to the discovery of potent anticonvulsant agents. science24.com For instance, 3-[(4-benzylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenylhydantoin (HB-48) was identified as a particularly active compound. science24.com

Further structural modifications have involved the introduction of arylpiperazinyl propyl moieties, expanding the chemical space around the this compound scaffold. These derivatization strategies are crucial for establishing structure-activity relationships and optimizing the therapeutic potential of this class of compounds.

Table 3: Examples of N-Substituted Derivatives of this compound

Derivative Type General Structure Example Compound Reference
N-Mannich Base 3-(Aminomethyl)-5-cyclopropyl-5-phenylhydantoin 3-[(4-Benzylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenylhydantoin (HB-48) science24.com

Synthesis of 5,5-Cyclopropanespirohydantoins

The creation of a spiro-fused cyclopropane (B1198618) ring at the C-5 position of hydantoin results in a highly strained and structurally unique scaffold, 5,5-cyclopropanespirohydantoin. The synthesis of this specific motif typically proceeds via the cyclopropanation of a 5-methylidenehydantoin precursor. Several established methods for the conversion of alkenes to cyclopropanes are applicable.

Simmons-Smith Reaction: This classic method involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.govlibretexts.org The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. nih.gov Applying this to a 5-methylidenehydantoin would provide a direct route to the desired spirocycle. The reactivity can be enhanced by using diethylzinc (B1219324) (the Furukawa modification). nih.gov

Reaction with Diazoalkanes: Diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), are common precursors for carbenes, which readily react with alkenes to form cyclopropanes. ijacskros.com A two-step approach involves the 1,3-dipolar cycloaddition of a diazoalkane to the 5-methylidenehydantoin to first form an intermediate spiro-pyrazoline. nih.govwikipedia.org Subsequent photolysis or thermolysis of the pyrazoline expels nitrogen gas (N₂) to yield the final spirocyclopropane derivative. wikipedia.org For instance, new spiro-cyclopropanes with high insecticidal activity have been prepared via the photolysis of pyrazolines obtained from the cycloaddition of diazopropane (B8614946) with electron-deficient alkenes. wikipedia.org

Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to deliver a methylene (B1212753) group to an electron-deficient alkene. mdpi.com The synthesis of donor-acceptor cyclopropanes has been achieved through the Knoevenagel condensation of an aldehyde with a 1,3-dione, followed by Corey-Chaykovsky cyclopropanation of the resulting alkene adduct with dimethylsulfoxonium methylide. This strategy is directly analogous to a potential synthesis starting from a 5-arylidienehydantoin, which is an electron-deficient alkene, to create the corresponding spirocyclopropane.

Cycloaddition Reactions Involving Hydantoin Scaffolds

Cycloaddition reactions are powerful tools for constructing ring systems. Using 5-methylidene hydantoins as substrates allows for the creation of complex spirocyclic architectures in a highly controlled manner.

[3+2] Cycloaddition with Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles, such as the exocyclic double bond of 5-methylidene hydantoins, to form five-membered heterocyclic rings. mdpi.com A regio- and diastereoselective synthesis of dispiro derivatives has been developed based on the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and N-substituted glycines, to 5-methylidene hydantoins and their 2-thiohydantoin (B1682308) analogs. researchgate.net The 1,1-disubstituted double bond in the 5-methylidene structure is sterically accessible, allowing it to participate in transformations that might be impossible for more hindered analogs. researchgate.net This reaction creates a spiro-pyrrolidinyl-hydantoin system, a scaffold of significant interest. researchgate.netmdpi.com

Table 1: Synthesis of Dispiro Compounds via [3+2] Cycloaddition
Hydantoin PrecursorIsatin DerivativeAmino AcidProductReference
5-Methylidene hydantoinIsatinSarcosineDispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,5,2''-trione researchgate.net
5-Methylidene-3-phenyl-2-thiohydantoinN-MethylisatinSarcosineN-Methylated dispiro compound researchgate.net
5-Methylidene hydantoinIsatinN-benzyl glycineN-Benzylated dispiro compound researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The 5-methylidene group in hydantoins can act as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered spirocyclic rings. A systematic study of the [4+2]-cycloaddition of dienes like cyclopentadiene, cyclohexadiene, and isoprene (B109036) with various N-substituted and unsubstituted 5-methylidene-2-chalcogenimidazolones has been performed. nih.gov The reaction with isoprene, an unsymmetrical diene, showed high regioselectivity, leading predominantly to one regioisomer. nih.gov

Table 2: Synthesis of Spiro-Hydantoins via [4+2] Cycloaddition
Hydantoin PrecursorDieneYield (%)Reference
3-Benzyl-5-methylidene-2-thiohydantoinCyclopentadiene85 nih.gov
5-MethylidenehydantoinIsoprene70 nih.gov
3-Phenyl-5-methylidene-2-thiohydantoin2,3-Dimethylbutadiene78 nih.gov
3-Allyl-5-methylidene-2-thiohydantoinCyclopentadiene88 nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 5 Cyclopropyl 5 Phenylhydantoin Systems

X-ray Crystallography for Molecular Structure, Crystal Packing, and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like 5-cyclopropyl-5-phenylhydantoin, this technique can unambiguously establish its molecular conformation, the packing of molecules within the crystal lattice, and its absolute configuration.

Although a specific crystallographic information file (CIF) for this compound is not publicly accessible, analysis of related hydantoin (B18101) structures, such as 5-methyl-5-benzyl hydantoin, provides a robust model for its likely solid-state conformation. mdpi.com In such structures, the hydantoin ring typically adopts a nearly planar conformation. The substituents at the C5 position, in this case, a cyclopropyl (B3062369) and a phenyl group, would be oriented to minimize steric hindrance.

The crystal packing in hydantoin derivatives is often dominated by a network of intermolecular hydrogen bonds. The two N-H groups of the hydantoin ring act as hydrogen bond donors, while the two carbonyl oxygens serve as acceptors. This leads to the formation of characteristic supramolecular structures, such as chains or dimeric motifs, which stabilize the crystal lattice. It is highly probable that this compound would exhibit similar hydrogen bonding patterns.

For the determination of the absolute configuration of a single enantiomer of this compound, anomalous dispersion techniques in X-ray crystallography would be employed. This is crucial for understanding its stereospecific interactions in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydantoin Ring and Substituent Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hydantoin ring, the phenyl group, and the cyclopropyl group. Based on data from analogous compounds, the following characteristic chemical shifts can be predicted.

The two N-H protons of the hydantoin ring would likely appear as two separate broad singlets in a polar aprotic solvent like DMSO-d₆. The chemical shifts for these protons are sensitive to hydrogen bonding and the electronic nature of the substituents.

The protons of the phenyl group would typically resonate in the aromatic region, between 7.0 and 7.5 ppm. The multiplicity of these signals would depend on the substitution pattern and the resolution of the spectrum.

The protons of the cyclopropyl group would appear in the upfield region of the spectrum, typically between 0.0 and 1.5 ppm. The methine proton and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Hydantoin N-H8.0 - 11.0Broad Singlet
Phenyl H7.0 - 7.5Multiplet
Cyclopropyl CH1.0 - 1.5Multiplet
Cyclopropyl CH₂0.0 - 1.0Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbons of the hydantoin ring are expected to be the most downfield signals.

The quaternary C5 carbon, bonded to both the cyclopropyl and phenyl groups, would have a characteristic chemical shift. The carbons of the phenyl ring would appear in the aromatic region, with their specific shifts influenced by the electronic environment. The carbons of the cyclopropyl group would resonate at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Hydantoin C=O170 - 180
Hydantoin C=O150 - 160
Phenyl C (quaternary)135 - 145
Phenyl CH125 - 130
Hydantoin C560 - 70
Cyclopropyl CH15 - 25
Cyclopropyl CH₂5 - 15

Infrared (IR) Spectroscopy for Identification of Key Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent features in the IR spectrum would be the strong absorption bands of the two carbonyl (C=O) groups of the hydantoin ring, typically appearing in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations of the hydantoin ring would be observed as broad bands in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic cyclopropyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the phenyl ring would be seen in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Hydantoin)Stretching3100 - 3300
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Hydantoin)Stretching1700 - 1800
C=C (Aromatic)Stretching1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Chemical Ionization (CI) Mass Spectrometry for Quasimolecular Ion Detection

Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation compared to Electron Ionization (EI). In the CI mass spectrum of this compound, a prominent quasimolecular ion, [M+H]⁺, would be expected, which allows for the unambiguous confirmation of its molecular weight.

The fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for hydantoins include the cleavage of the substituents at the C5 position. Therefore, fragment ions corresponding to the loss of the cyclopropyl group or the phenyl group would be anticipated. The fragmentation pattern can provide valuable corroborative evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. In the context of this compound, GC/MS is instrumental in monitoring reaction progress, identifying byproducts of synthesis, and analyzing potential degradants. The successful application of this technique relies on the volatility and thermal stability of the analyte. For hydantoin derivatives, which can exhibit limited volatility, derivatization is often a necessary step to improve their chromatographic behavior.

A common derivatization strategy for hydantoins involves methylation, for instance, using an extractive methylation technique. This process replaces the acidic protons on the hydantoin ring with methyl groups, thereby increasing the molecule's volatility and making it more amenable to GC analysis. nih.gov

During GC analysis, the retention time (RT) of a compound is a critical parameter for its identification. While specific retention times are dependent on the exact chromatographic conditions (e.g., column type, temperature program), a derivatized this compound would be expected to elute at a characteristic time, allowing for its separation from other components in a mixture.

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then detected. The mass spectrum of a compound is a unique fingerprint that allows for its definitive identification.

For this compound, the mass spectrum would be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the cyclopropyl and phenyl groups, as well as the fragmentation of the hydantoin ring itself. The presence of a phenyl group often leads to a prominent tropylium (B1234903) ion at m/z 91. The cyclopropyl group, a three-membered ring, has a characteristic mass spectrum with a molecular ion at m/z 42 and smaller fragments. docbrown.info The fragmentation of the hydantoin ring itself can also produce a series of characteristic ions. nih.gov

The analysis of complex mixtures by GC/MS allows for the tentative identification of unknown components by comparing their mass spectra to spectral libraries. For novel compounds like this compound, a detailed interpretation of the fragmentation pattern is necessary.

Below is an illustrative table of expected GC/MS data for derivatized this compound and potential related compounds in a hypothetical complex mixture. The retention times and relative abundances are representative and would vary with specific experimental conditions.

Compound NameRetention Time (min)Key Mass Fragments (m/z)
This compound (derivatized)12.5214 (M+), 185, 143, 115, 104, 91, 77
5,5-Diphenylhydantoin (derivatized)14.2252 (M+), 180, 104, 77
5-Phenylhydantoin (derivatized)10.8176 (M+), 104, 77
Benzoic Acid (derivatized)8.1136 (M+), 105, 77

Detailed Research Findings:

Studies on structurally similar compounds, such as 5,5-diphenylhydantoin, have demonstrated the utility of GC/MS for their quantitative analysis in various matrices. nih.gov These methods often employ stable isotope-labeled internal standards to ensure high accuracy and precision. The fragmentation of 5,5-diphenylhydantoin under EI conditions typically involves the loss of one of the phenyl groups to form a stable ion, which serves as the base peak in the spectrum.

While specific research focusing solely on the GC/MS analysis of this compound is not extensively documented in publicly available literature, the established principles of mass spectrometry allow for a predictive understanding of its behavior. The analysis would involve monitoring for the molecular ion and characteristic fragment ions. For instance, the loss of the cyclopropyl group (mass = 41) or the phenyl group (mass = 77) from the molecular ion would be expected fragmentation pathways. The fragmentation of the hydantoin ring itself would likely proceed through pathways observed for other hydantoin derivatives. nih.gov The combination of retention time data and mass spectral fragmentation patterns provides a high degree of confidence in the identification and quantification of this compound in complex mixtures.

Computational Chemistry and Molecular Modeling for 5 Cyclopropyl 5 Phenylhydantoin Research

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization, Electronic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their three-dimensional structure, electronic distribution, and vibrational modes.

Molecular Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For hydantoin (B18101) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com Studies on similar compounds, such as 5-methyl-5-benzyl hydantoin, have shown good agreement between DFT-calculated structural parameters and those determined experimentally by X-ray diffraction. mdpi.com For 5-Cyclopropyl-5-phenylhydantoin, these calculations would reveal the precise spatial orientation of the cyclopropyl (B3062369) and phenyl rings relative to the central hydantoin core.

Electronic Properties: DFT is also used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. nih.gov Analysis of these frontier orbitals can help understand charge transfer within the molecule and its potential to interact with biological targets. mdpi.com Furthermore, calculations of atomic charges (e.g., Mulliken or APT charges) and the Molecular Electrostatic Potential (MEP) surface can identify electron-rich and electron-poor regions, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.govnih.gov These calculations predict the frequencies and intensities of vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific absorption bands to functional groups. mdpi.comresearchgate.net For this compound, this would involve identifying characteristic frequencies for the C=O and N-H groups of the hydantoin ring, as well as vibrations associated with the phenyl and cyclopropyl substituents. The table below shows representative theoretical vibrational frequencies for a related hydantoin, illustrating the type of data obtained from DFT calculations. mdpi.com

Table 1. Representative Theoretical Vibrational Frequencies (cm⁻¹) for Functional Groups in a Hydantoin Analog (5-methyl-5-benzyl hydantoin) Calculated by DFT. mdpi.com
Functional GroupVibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-HStretching3535–35203109
C=OStretching17911748
C=OStretching17551732 (shoulder)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.govmdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with biological macromolecules, such as enzymes or receptors.

Conformational Analysis: The cyclopropyl and phenyl groups attached to the C5 position of the hydantoin ring can rotate, leading to multiple possible conformations. The five-membered hydantoin ring itself is not perfectly planar and can adopt puckered conformations. libretexts.org MD simulations can explore these different conformational states and determine their relative stabilities and the energy barriers between them. By simulating the molecule in a solvent (typically water) at a given temperature, MD provides a realistic representation of its dynamic behavior in a biological environment.

Intermolecular Interactions: A primary application of MD is to study how a ligand binds to a protein. nih.govpreprints.org For this compound, this would involve docking the molecule into a target protein's active site and then running an MD simulation of the resulting complex. The simulation reveals the stability of the binding pose and the key intermolecular interactions that maintain it, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. preprints.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. An RMSD value between 1 to 3 Å is generally considered stable for a protein. preprints.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): Provide insights into the compactness and conformational changes of the protein-ligand complex during the simulation. preprints.org

Studies on N-alkylated 5,5-diphenylhydantoin derivatives complexed with cholesterol oxidase have successfully used MD simulations (e.g., for 80 ns) to confirm the stability of the ligand in the binding site and identify crucial interactions. nih.govpreprints.org Similar protocols could be applied to this compound to understand its binding dynamics with potential targets.

Table 2. Example Parameters and Results from an 80 ns MD Simulation of a Protein-Ligand Complex Involving a Hydantoin Analog. preprints.org
ParameterDescriptionExample Finding
Simulation TimeTotal duration of the simulation.80 ns
Protein RMSDAverage deviation of the protein backbone.1.24 ± 0.07 Å (indicates stability)
Ligand RMSDAverage deviation of the ligand heavy atoms.4.46 ± 0.51 Å (indicates conformational changes)
Key InteractionsSpecific bonds formed between ligand and protein.Hydrogen bonds, water bridges, pi-cation interactions, hydrophobic interactions

In Silico Prediction of Physicochemical Parameters (e.g., Chromatographic Lipophilicity, log P)

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important of these properties. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. escholarship.orgcmst.eu

Prediction of log P: Numerous computational methods exist to predict log P values directly from a molecule's structure, avoiding time-consuming experimental measurements. nih.govnih.gov These methods range from atom-contribution approaches, which sum the lipophilicity values of individual atoms or fragments, to more complex Quantitative Structure-Property Relationship (QSPR) models that use a variety of molecular descriptors. chemaxon.com For hydantoin derivatives, lipophilicity is a key factor influencing their ability to cross the blood-brain barrier, which is essential for anticonvulsant activity. researchgate.net

Chromatographic Lipophilicity: Lipophilicity can also be determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov The retention time of a compound on a nonpolar stationary phase is related to its lipophilicity. This relationship allows for the calculation of chromatographic lipophilicity indices, such as R M W 0 or log k w, which are often well-correlated with log P. researchgate.net In silico studies can model this process, and QSPR models have been developed to predict these chromatographic indices for various classes of compounds, including hydantoins. researchgate.net A study on 3-(4-substituted benzyl)-5-phenylhydantoins successfully used in silico molecular descriptors to analyze their pharmacokinetic properties. researchgate.net Such an approach would be directly applicable to predicting the lipophilicity and other key ADME parameters for this compound.

Table 3. Example of In Silico Predicted Physicochemical and Pharmacokinetic Properties for a Series of Hydantoin Analogs. researchgate.net
Compound TypePredicted logPTopological Polar Surface Area (TPSA)Bioavailability Score
3-benzyl-5-phenylhydantoin2.8558.690.55
3-(4-methylbenzyl)-5-phenylhydantoin3.3358.690.55
3-(4-chlorobenzyl)-5-phenylhydantoin3.5858.690.55
3-(4-nitrobenzyl)-5-phenylhydantoin2.93104.550.17

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the entire reaction pathway from reactants to products, including the identification of high-energy transition states (TS) and reaction intermediates. pku.edu.cn

Elucidating Synthesis Pathways: The synthesis of hydantoins, including this compound, typically involves reactions like the Bucherer-Bergs reaction or condensation of an α-amino acid derivative. A plausible mechanism for the formation of a 5,5-disubstituted hydantoin involves the nucleophilic attack of urea (B33335) on a ketone, followed by ring closure and rearrangement. nih.gov

Computational methods can be used to validate and refine such proposed mechanisms. The process involves:

Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states along the proposed reaction coordinate are optimized.

Transition State Search: The transition state represents the highest energy point on the reaction pathway. Computationally, it is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction step. This value is critical for determining the reaction rate and identifying the rate-determining step in a multi-step mechanism.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products (or intermediates).

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropyl 5 Phenylhydantoin

Reaction Mechanism Elucidation in Synthesis and Transformation Pathways

The synthesis of 5,5-disubstituted hydantoins, such as 5-cyclopropyl-5-phenylhydantoin, is frequently accomplished through the Bucherer-Bergs reaction. nih.govencyclopedia.pub This multicomponent reaction is a robust and straightforward method for preparing these heterocyclic compounds. nih.gov Typically, the synthesis involves reacting a ketone, in this case, cyclopropyl (B3062369) phenyl ketone, with potassium cyanide and ammonium (B1175870) carbonate. nih.govorganic-chemistry.org The reaction is often conducted in aqueous ethanol (B145695) at elevated temperatures, around 60-70°C. nih.govencyclopedia.pub

The proposed mechanism for the Bucherer-Bergs reaction initiates with the condensation of the carbonyl compound with an ammonium ion to form an imine. wikipedia.orgjsynthchem.com This is followed by the nucleophilic attack of cyanide on the imine to produce an α-aminonitrile intermediate. wikipedia.orgjsynthchem.com The aminonitrile then reacts with carbon dioxide, which is generated from the decomposition of ammonium carbonate, to form a cyano-carbamic acid. wikipedia.org This intermediate subsequently undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one, which then rearranges to the final, more stable hydantoin (B18101) structure. wikipedia.org

Another approach for synthesizing 5,5-disubstituted hydantoins involves a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. rsc.orgresearchgate.net This method proceeds through the silver-catalyzed addition of a silyl ketene acetal (B89532) to an azocarboxamide, which, after intramolecular rearrangement and cyclization, yields the hydantoin product. rsc.orgresearchgate.net

While not specifically documented for this compound, 1,3-dipolar cycloaddition represents a fundamental transformation pathway for the synthesis of five-membered heterocycles. This type of reaction involves a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) in a concerted, pericyclic process. Given the structure of the hydantoin ring, transformations involving this pathway could theoretically be employed for further functionalization, although specific examples for this compound are not prevalent in the literature.

Mechanistic Studies of Hydrogen Atom Transfer (HAT) in Stereochemical Transformations

The stereochemistry at the C5 position of the hydantoin ring is a critical determinant of the biological activity of its derivatives. nih.govacs.org In the synthesis of 5,5-disubstituted hydantoins like this compound via methods such as the Bucherer-Bergs reaction, a chiral center is created at the C5 position, resulting in a racemic mixture if the substituents are different. nih.gov

While specific studies on Hydrogen Atom Transfer (HAT) mechanisms in the stereochemical transformations of this compound are not extensively documented, the stereochemical outcome of reactions involving the hydantoin scaffold is of significant interest. For instance, in the synthesis of optically pure hydantoin derivatives, chiral resolution is often necessary. nih.govacs.org This can be achieved through classical methods like the crystallization of diastereomeric salts using a chiral resolving agent. nih.govacs.org

Mechanistic studies on related hydantoin derivatives have focused on the N-alkylation at the N3 position. The reaction of a hydantoin anion with a chiral electrophile, such as epichlorohydrin, can proceed via a nucleophilic substitution mechanism where the hydantoin anion attacks the electrophile. nih.gov The stereochemical integrity of the chiral center on the incoming electrophile can be retained or inverted depending on the specific reaction mechanism (e.g., SN2-type substitution). nih.gov The absolute configuration of the stereogenic centers significantly influences the biological receptor affinity, underscoring the importance of stereochemical control in the synthesis and transformation of these compounds. nih.gov

Tautomerism and Isomerization Studies of the Hydantoin Ring System

The chemical reactivity and biological function of hydantoins are intrinsically linked to the tautomeric forms the hydantoin ring can adopt. researchgate.net Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of various hydantoin tautomers. researchgate.net

The hydantoin ring system can exist in several tautomeric forms, with the diketo form being the most stable in both the gas phase and in various solvents. researchgate.net Other potential tautomers include several oxo-hydroxy (enol) forms and dihydroxy forms, which arise from intramolecular proton transfer from the nitrogen atoms to the carbonyl oxygen atoms. researchgate.net

Computational studies have shown that the diketo tautomer (T1) is significantly more stable than any other tautomeric form. researchgate.net The relative stability of the tautomers is influenced by the solvent environment, although the diketo form generally remains the most predominant. researchgate.net The energy barrier for the interconversion between tautomers can be substantial in the gas phase but is often lowered in the presence of a solvent that can facilitate proton transfer. researchgate.net

Table 1: Relative Stability of Hydantoin Tautomers This table presents theoretical data on the relative energies of different hydantoin tautomers compared to the most stable diketo form (T1). The values indicate the higher energy (in kcal/mol) of the less stable tautomers. This data is based on general hydantoin studies and illustrates the energetic landscape of the ring system.

Tautomer Description Relative Energy (kcal/mol)
T1 Diketo form 0.00
T2 Oxo-hydroxy form (proton transfer from N1 to C2=O) ~17.0
T3 Oxo-hydroxy form (proton transfer from N3 to C2=O) >20.0
T4 Oxo-hydroxy form (proton transfer from N3 to C4=O) ~17.0

| T5 | Dihydroxy form | >30.0 |

The dipole moment of the individual tautomers is also significantly affected by the solvent, generally increasing with the polarity of the solvent. researchgate.net These theoretical investigations provide a fundamental understanding of the structural dynamics of the hydantoin core, which is essential for predicting the reactivity and interactions of derivatives like this compound.

Analytical Method Development for Research Applications of 5 Cyclopropyl 5 Phenylhydantoin

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography stands as a cornerstone for the analysis of pharmaceutical compounds. Its versatility allows for the separation of complex mixtures, the identification of individual components, and the precise measurement of their concentrations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide array of compounds, including hydantoin (B18101) derivatives. sielc.comnih.gov It offers high resolution, sensitivity, and the ability to automate analyses.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. For hydantoin compounds, RP-HPLC methods can be developed using a C8 or C18 column with a mobile phase typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The pH of the mobile phase can be a critical parameter to optimize, especially for compounds with ionizable groups. dergipark.org.tr For instance, the retention of phenytoin (B1677684), a structurally related hydantoin, is significantly influenced by the pH of the mobile phase. dergipark.org.tr

A systematic approach to method development would involve screening different columns and mobile phase compositions to achieve optimal separation and peak shape. Parameters such as the organic modifier concentration, buffer type and concentration, and column temperature are adjusted to fine-tune the separation. For example, in the analysis of phenytoin, a mobile phase of ethanol (B145695) and water at a specific pH was found to be effective. dergipark.org.tr

Table 1: Illustrative RP-HPLC Method Parameters for Hydantoin Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This table presents a hypothetical starting point for method development for 5-Cyclopropyl-5-phenylhydantoin based on common practices for related compounds.

Since this compound possesses a stereocenter at the C5 position of the hydantoin ring, the separation of its enantiomers is crucial for stereoselective studies. Chiral HPLC is the premier technique for this purpose. nih.govyoutube.com This can be achieved through two main approaches: using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the enantioseparation of a broad range of chiral compounds, including hydantoins. nih.govmdpi.com For example, immobilized polysaccharide-based CSPs have demonstrated effective separation of 3,5-disubstituted hydantoins. mdpi.com Another approach involves the use of cyclodextrin-based CSPs or adding cyclodextrins to the mobile phase. nih.govmdpi.com A study on the chiral separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin, a metabolite of phenytoin, successfully employed beta-cyclodextrin (B164692) as a chiral mobile phase additive in RP-HPLC. nih.gov The concentration of the cyclodextrin (B1172386) was found to be a critical factor in achieving enantiomeric resolution. nih.gov Teicoplanin-based CSPs are another class of macrocyclic antibiotic phases that have shown broad enantioselectivity for various classes of compounds. mdpi.com

Table 2: Example Chiral HPLC Method Parameters for Hydantoin Enantioseparation

ParameterCondition 1: Chiral Stationary PhaseCondition 2: Chiral Mobile Phase Additive
Column Chiralpak AD-H (amylose-based)C8 or C18
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)Acetonitrile:Water with Beta-Cyclodextrin (e.g., 8.8 mmol/L)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 250 nm
Column Temperature 25 °CAmbient

This table provides illustrative examples of potential chiral HPLC methods for this compound based on established methods for similar structures.

Thin-Layer Chromatography (TLC), including Reversed-Phase TLC (RP-TLC) for Lipophilicity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. pressbooks.pub In the context of this compound, TLC can be used to quickly assess the purity of a sample and to identify appropriate solvent systems for column chromatography purification. A standard TLC analysis would utilize a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. pressbooks.pub The choice of eluent is critical, with less polar compounds moving further up the plate. pressbooks.pub

Reversed-phase TLC (RP-TLC) on plates coated with a nonpolar stationary phase can be employed to estimate the lipophilicity of this compound. Lipophilicity is a key physicochemical parameter in drug discovery, and RP-TLC provides a convenient way to rank compounds based on their retention factor (Rf) in a reversed-phase system.

Gas Chromatography (GC) with Specialized Derivatization (e.g., On-Column Methylation)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. nih.gov Hydantoin derivatives, due to their polarity and potential for hydrogen bonding, often require derivatization to increase their volatility and improve their chromatographic behavior. researchgate.netyoutube.com Derivatization chemically modifies the analyte to make it more amenable to GC analysis. researchgate.net

For hydantoins, a common derivatization strategy is alkylation, such as on-column methylation. youtube.com This process replaces the active hydrogens on the nitrogen atoms of the hydantoin ring with methyl groups, thereby reducing polarity and increasing volatility. Reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be used for this purpose. The derivatized compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. rsc.org

Capillary Electrophoresis (CE) for High-Resolution Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. mdpi.comchromatographytoday.com The technique separates charged molecules in a capillary under the influence of an electric field. chromatographytoday.com For the enantiomeric resolution of neutral compounds like this compound, a technique called micellar electrokinetic chromatography (MEKC) is employed, where a chiral selector is added to the background electrolyte. nih.gov

A variety of chiral selectors can be used in CE, including cyclodextrins, macrocyclic antibiotics (like vancomycin (B549263) and teicoplanin), crown ethers, and polysaccharides. mdpi.commdpi.com Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and availability. mdpi.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, temperature, and applied voltage. mdpi.com

Table 3: Potential Capillary Electrophoresis Method Parameters for Chiral Separation

ParameterCondition
Capillary Fused-silica, 50 µm i.d., effective length 40 cm
Background Electrolyte 20 mM Phosphate buffer (pH 7.0) containing 15 mM beta-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

This table outlines potential starting conditions for developing a chiral CE method for this compound.

In Vitro Metabolic Pathway Characterization of 5 Cyclopropyl 5 Phenylhydantoin Analogues

Elucidation of Major Biotransformation Pathways

The metabolic transformation of drugs typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. For hydantoin-based compounds, both phases are crucial for their clearance.

Oxidative Metabolic Reactions

Oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, represent the most common Phase I metabolic pathway for many drugs, including hydantoin (B18101) derivatives. Key oxidative transformations observed for analogues of 5-Cyclopropyl-5-phenylhydantoin include:

Hydroxylation: This is a major metabolic route for phenytoin (B1677684), where one of the phenyl rings is hydroxylated, predominantly at the para-position, to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). nih.govnih.gov This process is a critical step in the detoxification and subsequent elimination of the drug. Given the presence of a phenyl ring in this compound, aromatic hydroxylation is a highly probable metabolic pathway.

Conjugation Reactions

Following Phase I oxidation, the newly formed functional groups, such as hydroxyl groups, are often substrates for Phase II conjugation reactions.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs): This is the most significant Phase II pathway for the hydroxylated metabolites of hydantoins. nih.gov The primary metabolite of phenytoin, p-HPPH, is extensively conjugated with glucuronic acid by UGT enzymes to form a more water-soluble glucuronide conjugate, which is then readily excreted in the urine. nih.gov This process is considered a major detoxification step. It is therefore highly anticipated that any hydroxylated metabolites of this compound would undergo a similar glucuronidation process.

Dihydrodiol Formation Pathways

A less common but important metabolic pathway for some aromatic compounds, including certain hydantoin derivatives, is the formation of dihydrodiol metabolites.

This pathway involves the enzymatic conversion of an aromatic ring to a trans-dihydrodiol. For example, a dihydrodiol metabolite of phenytoin, 5-(3,4-dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin, has been identified in human urine. nih.gov Similarly, a dihydrodiol metabolite was also identified for 5-ethyl-5-phenylhydantoin. nih.gov This suggests that the phenyl ring of this compound could also be a substrate for epoxide hydrolase, leading to the formation of a dihydrodiol derivative.

Enzyme Phenotyping and Identification of Responsible Isoforms in Vitro

Identifying the specific enzymes responsible for the metabolism of a drug is crucial for predicting inter-individual variability in drug response and the potential for drug-drug interactions. nih.govnih.govmdpi.com

Cytochrome P450 (CYP) Enzyme Contribution

Reaction phenotyping studies, often using human liver microsomes and recombinant CYP enzymes, have been instrumental in identifying the key CYP isoforms involved in the metabolism of hydantoins. nih.gov

CYP2C9 and CYP2C19: For phenytoin, it is well-established that CYP2C9 is the primary enzyme responsible for the formation of the major metabolite, p-HPPH, with a smaller contribution from CYP2C19. nih.gov

Other CYPs (CYP1A1, CYP1A2, CYP2C8, CYP2D6, CYP3A4): While CYP2C9 and CYP2C19 are the main players in phenytoin hydroxylation, other CYP isoforms can have minor roles or be involved in the metabolism of other, less common metabolites. The specific contribution of these enzymes to the metabolism of this compound would require direct experimental investigation.

Based on the data for analogous compounds, the following table summarizes the likely contribution of CYP isoforms to the oxidative metabolism of this compound:

Enzyme FamilySpecific IsoformExpected Role in this compound Metabolism
Cytochrome P450 CYP2C9Primary role in aromatic hydroxylation of the phenyl ring.
CYP2C19Secondary role in aromatic hydroxylation.
CYP1A2, CYP2C8, CYP2D6, CYP3A4Minor or negligible role, but potential for contribution to other oxidative pathways.

UDP-Glucuronosyltransferase (UGT) Enzyme Contribution

The glucuronidation of the hydroxylated metabolites of hydantoins is carried out by several UGT isoforms.

UGT1A1, UGT1A4, UGT1A6, UGT1A9, and UGT2B15: Studies on the glucuronidation of p-HPPH have identified multiple UGT enzymes as being involved. Specifically, UGT1A1, UGT1A4, UGT1A6, and UGT1A9 have been shown to catalyze the formation of p-HPPH glucuronide. nih.gov Another study has also implicated UGT2B15 in this process. The involvement of multiple UGTs suggests a high capacity for glucuronidation, which is an efficient detoxification pathway.

The expected contribution of UGT isoforms to the conjugation of hydroxylated metabolites of this compound is summarized in the table below:

Enzyme FamilySpecific IsoformExpected Role in this compound Metabolism
UDP-Glucuronosyltransferase UGT1A1Likely involved in the glucuronidation of hydroxylated metabolites.
UGT1A4Likely involved in the glucuronidation of hydroxylated metabolites.
UGT1A6Likely involved in the glucuronidation of hydroxylated metabolites.
UGT1A9Likely involved in the glucuronidation of hydroxylated metabolites.
UGT2B15Potentially involved in the glucuronidation of hydroxylated metabolites.

Monoamine Oxidase (MAO) Involvement in Oxidative Transformations

Monoamine oxidases (MAO-A and MAO-B) are crucial mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and xenobiotics. nih.gov This process degrades monoamines into their corresponding aldehydes, producing ammonia (B1221849) and hydrogen peroxide as byproducts. nih.gov While MAO typically acts on primary, secondary, or tertiary amines, its role in the metabolism of other structures, particularly those containing strained ring systems like cyclopropanes, is an area of significant interest.

The cyclopropyl (B3062369) group, a key feature of the titular compound, is known to interact with MAO. A classic example is trans-2-phenylcyclopropylamine (Tranylcypromine), which acts as a mechanism-based inhibitor of both MAO-A and MAO-B. researchgate.netnih.gov Its inhibitory action involves the deactivation of a cysteine residue in the enzyme's coenzyme. researchgate.net The metabolism of compounds containing a cyclopropyl group attached to an amine can lead to significant biotransformations, including CYP-mediated oxidation that can result in reactive, ring-opened intermediates. hyphadiscovery.com

Table 1: MAO Interaction with Cyclopropylamine Structures

Compound/ClassInteraction with MAOMechanism/OutcomeReference
cis-N-benzyl-2-methoxycyclopropylamineIrreversible inhibition (MAO-B selective)Flavin modification; more effective than tranylcypromine. nih.gov
Tranylcypromine (trans-2-phenylcyclopropylamine)Mechanism-based inhibition of MAO-A and MAO-BDeactivation of the cysteine residue of the MAO coenzyme. researchgate.net
Cyclopropylamines (general)Inhibition and metabolismCan lead to reactive ring-opened intermediates via oxidation. hyphadiscovery.com

Assessment of Stereoselective Metabolism in In Vitro Systems

Many drugs containing a chiral center are administered as a racemic mixture of two enantiomers. These enantiomers can exhibit significant differences in their metabolic pathways, a phenomenon known as stereoselective metabolism. The 5-position of the hydantoin ring in this compound is a chiral center, making the study of its stereoselective metabolism critical.

Research on structurally similar hydantoins, such as mephenytoin (B154092) and its metabolite nirvanol (B14652) (5-ethyl-5-phenylhydantoin), provides a clear precedent for stereoselective metabolism. nih.govnih.gov Studies in dogs using the individual enantiomers of 5-ethyl-5-phenylhydantoin (EPH) revealed distinct metabolic profiles. nih.gov The (S)-EPH enantiomer was metabolized to a dihydrodiol metabolite, a pathway not observed for the (R)-EPH enantiomer. nih.gov Both enantiomers underwent aromatic hydroxylation to form p-hydroxy and m-hydroxy metabolites, as well as N-glucuronidation. nih.gov Quantitative studies showed that the metabolism of one enantiomer is generally not affected by the presence of the other. nih.gov This highlights that different metabolic routes can be favored depending on the stereochemistry of the substrate.

In another study, the (S)-enantiomers of mephenytoin and nirvanol were found to be metabolized via p-hydroxylation involving a reactive arene oxide intermediate, whereas the (R)-enantiomers were eliminated primarily through alternative pathways. nih.gov

Table 2: Stereoselective Metabolism of 5-Ethyl-5-phenylhydantoin (EPH) Enantiomers

Enantiomer AdministeredUnchanged Drugp-EHPH¹m-EHPH²N-Glucuronide of EPHDihydrodiol MetaboliteReference
(R)-EPH YesYesYesYesNo nih.gov
(S)-EPH YesYesYesYesYes nih.gov
¹ 5-ethyl-5-(4-hydroxyphenyl)hydantoin
² 5-ethyl-5-(3-hydroxyphenyl)hydantoin

Utilization of Human Liver Microsomes (HLM) and Hepatocytes in Metabolic Research

In vitro test systems are indispensable tools for characterizing the metabolic pathways of new chemical entities. The most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes (HHEP). nih.govspringernature.com

Human Liver Microsomes (HLM) are subcellular fractions of the liver endoplasmic reticulum. mdpi.com They contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, but lack most Phase II enzymes and cytosolic enzymes. mdpi.com HLM assays are robust, cost-effective, and require cofactors like NADPH for activity. nih.gov They are widely used to determine metabolic stability and identify CYP-mediated metabolites. springernature.com

Human Hepatocytes are whole liver cells that contain the full complement of metabolic enzymes, including Phase I, Phase II, and cytosolic enzymes, as well as transporters. springernature.commdpi.com They provide a more complete and physiologically relevant model of hepatic metabolism. researchgate.net

Comparing results from HLM and hepatocytes can provide crucial mechanistic insights. nih.gov For instance, a compound's intrinsic clearance may be significantly higher in HLM than in hepatocytes. Research has shown this discrepancy often correlates inversely with the compound's passive permeability. nih.gov Low passive permeability can limit a compound's entry into hepatocytes, thus reducing its rate of metabolism compared to the freely accessible enzymes in microsomes. nih.gov This suggests that for certain compounds, HLM may be more predictive of in vivo clearance than hepatocytes. nih.gov Conversely, the presence of active transporters and a complete set of enzymes in hepatocytes can reveal metabolic pathways not observable in HLM. researchgate.netnih.gov

Structure Activity Relationship Sar and Structural Modification Studies for 5 Cyclopropyl 5 Phenylhydantoin

Influence of Substituents at the C-5 Position on Chemical Reactivity and Biological Interactions

The C-5 position of the hydantoin (B18101) scaffold is a key locus for structural variation, profoundly influencing the molecule's interaction with biological targets. In the case of 5-Cyclopropyl-5-phenylhydantoin, this position is quaternary, bearing both a cyclopropyl (B3062369) and a phenyl group.

The presence of a phenyl group at the C-5 position is a well-established requirement for activity against generalized tonic-clonic seizures. pcbiochemres.com This aromatic ring is believed to engage in crucial binding interactions within the active site of voltage-gated sodium channels, a primary target for many anticonvulsant drugs. The substitution pattern on this phenyl ring can further modulate activity. For instance, studies on related 5,5-diarylhydantoins have shown that introducing fluorine atoms to the phenyl ring can maintain anticonvulsant activity, albeit sometimes at a reduced level compared to the parent compound, phenytoin (B1677684) (5,5-diphenylhydantoin). pcbiochemres.com

Comparative studies on a series of 5-alkyl-5-phenylhydantoins would be necessary to precisely quantify the contribution of the cyclopropyl group relative to other alkyl groups (e.g., ethyl, methyl) in terms of anticonvulsant potency and potential side effects.

Impact of N-Substitution on Molecular Properties and Derivative Efficacy

Modification at the N-1 and N-3 positions of the hydantoin ring offers another avenue to alter the physicochemical properties and pharmacological efficacy of this compound. The unsubstituted N-H groups can act as hydrogen bond donors, which may be important for receptor binding.

Alkylation or acylation at these positions can significantly impact properties such as solubility, lipophilicity, and metabolic stability. For example, studies on derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin have shown that the introduction of alkoxymethyl or acyloxymethyl groups at the N-1 and/or N-3 positions can yield compounds with continued anticonvulsant activity. nih.gov Specifically, 3-methoxymethyl-5-ethyl-5-phenylhydantoin was found to be effective against both maximal electroshock (MES) and pentylenetetrazole-induced seizures. nih.gov However, these modifications did not lead to an enhancement of activity against MES seizures when compared to the parent compounds. nih.gov

In a study focused on N-Mannich bases derived from 5-cyclopropyl-5-phenylhydantoins, several derivatives were synthesized and evaluated for their anticonvulsant activity. This highlights a specific strategy of N-substitution aimed at improving the pharmacological profile.

Below is an interactive data table illustrating the effect of N-substitution on the anticonvulsant activity of related hydantoin derivatives.

CompoundN-1 SubstituentN-3 SubstituentAnticonvulsant Activity (MES)
5-Ethyl-5-phenylhydantoinHHActive
3-Methoxymethyl-5-ethyl-5-phenylhydantoinH-CH₂OCH₃Active
3-Acetoxymethyl-5-ethyl-5-phenylhydantoinH-CH₂OCOCH₃Active
5,5-DiphenylhydantoinHHActive
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin-CH₂OCH₃-CH₂OCH₃Active

Role of Stereochemistry in Modulating Receptor Binding and Enantioselective Processes

The C-5 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms). The spatial arrangement of the cyclopropyl and phenyl groups around this chiral center can have a profound impact on the molecule's interaction with its biological target, as receptors themselves are chiral entities.

It is a well-established principle in medicinal chemistry that different enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles. For some hydantoin derivatives, the anticonvulsant activity has been shown to reside primarily in one enantiomer. For instance, in a series of chiral iminohydantoins, the S-isomers were found to be the more active enantiomers. pcbiochemres.com

The enantioselective synthesis of 5,5-disubstituted hydantoins is an active area of research, employing methods such as organocatalytic Michael reactions to achieve high enantioselectivities. nih.gov Such synthetic strategies are crucial for obtaining optically pure enantiomers of compounds like this compound, which would allow for a detailed evaluation of the stereochemical requirements for optimal receptor binding and biological activity. A comparative analysis of the anticonvulsant potency of the individual R- and S-enantiomers of this compound would be essential to fully understand its SAR. Recent studies on Schiff bases of 5,5-diphenylhydantoin have also highlighted the importance of stereoisomerism (cis vs. trans) in modulating anticonvulsant activity, further underscoring the critical role of 3D structure. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For anticonvulsant hydantoins, QSAR studies aim to identify key molecular descriptors that correlate with their potency. cncb.ac.cnresearchgate.net

A typical QSAR study on a series of hydantoin derivatives, which could include this compound, would involve the calculation of various molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometric descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Thermodynamic descriptors: These include properties like logP (a measure of lipophilicity).

Chemometric Approaches in SAR Analysis (e.g., Multivariate Data Analysis, Principal Component Analysis, Hierarchical Cluster Analysis)

Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. In the context of SAR analysis for a series of hydantoin derivatives, including this compound, chemometric techniques can be used to visualize relationships between compounds and to identify the structural features that are most important for activity.

Principal Component Analysis (PCA) is a widely used chemometric method that can reduce the dimensionality of a large dataset of molecular descriptors. By plotting the compounds in the space of the first few principal components, it is possible to identify clusters of structurally similar compounds and to see how these clusters relate to their biological activity.

Hierarchical Cluster Analysis (HCA) can be used to group compounds based on their structural similarity, creating a dendrogram that visually represents these relationships. This can help in selecting a diverse set of compounds for testing and in understanding the SAR trends within a series.

These chemometric approaches, when applied to a dataset of anticonvulsant hydantoins, can provide valuable insights into the key structural determinants of activity and can guide the design of new compounds with improved pharmacological profiles.

Applications in Chemical Biology and Advanced Materials Research

5-Cyclopropyl-5-phenylhydantoin as a Precursor for Complex Molecular Syntheses

The hydantoin (B18101) ring system is a well-established scaffold in medicinal chemistry and a versatile precursor for creating more complex molecular architectures. organic-chemistry.org The reactivity of the hydantoin core, particularly at its nitrogen and C5 positions, allows for a variety of chemical transformations. While specific documented syntheses using this compound as a starting material are not extensively detailed in publicly available research, its potential as a precursor can be inferred from the known chemistry of related hydantoin derivatives. nih.gov

The general reactivity of the hydantoin structure suggests several synthetic pathways. For instance, the nitrogen atoms of the hydantoin ring can be alkylated or acylated to introduce new functional groups, potentially leading to compounds with altered biological activities or physical properties. The stability of the cyclopropyl (B3062369) and phenyl groups at the C5 position makes this compound a robust building block for constructing elaborate molecules where these specific lipophilic and rigid features are desired. ontosight.ai

The synthesis of enantiomerically pure hydantoins is of great importance as they are key components in many pharmaceuticals, such as the anticonvulsant drug phenytoin (B1677684). organic-chemistry.org Methods have been developed to synthesize optically pure hydantoins from α-amino amides without racemization, highlighting the chemical community's interest in stereochemically defined hydantoin structures as precursors. organic-chemistry.org This underscores the potential value of enantiopure this compound as a chiral building block for synthesizing complex, single-isomer therapeutic agents.

Development of Chemical Libraries for High-Throughput Screening in Biological Systems

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify "hits" that modulate a specific biological target. numberanalytics.com The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. thermofisher.com Chemical libraries are curated collections of small molecules, and their design often focuses on structural diversity, drug-likeness, and novelty to maximize the chances of discovering new lead compounds. numberanalytics.comthermofisher.com

This compound represents an ideal candidate for inclusion in such screening libraries for several reasons:

Structural Uniqueness: The combination of a cyclopropyl group and a phenyl group on a hydantoin scaffold is not a commonly encountered motif, providing structural novelty.

Pharmacophoric Features: Hydantoins are considered "privileged structures" in medicinal chemistry because their framework is able to interact with a variety of biological targets. mdpi.com

Three-Dimensional Complexity: The sp³-hybridized C5 carbon, along with the rigid cyclopropyl ring, imparts a distinct three-dimensional shape to the molecule, which is an increasingly sought-after characteristic in screening compounds to explore complex protein binding pockets.

The integration of compounds like this compound into screening collections allows researchers to probe a wider area of chemical space. numberanalytics.com Automated, high-throughput synthesis methods, including multicomponent reactions, are now being combined with high-throughput protein crystallography to accelerate the process from library synthesis to hit identification. nih.gov The inclusion of diverse and structurally complex molecules in these libraries is critical for finding starting points for new medicinal chemistry projects. nih.gov

Screening Library AttributeRelevance of this compound
Chemical Diversity Introduces a unique combination of cyclopropyl, phenyl, and hydantoin motifs.
Drug-Likeness The hydantoin core is a known pharmacophore present in approved drugs.
Novelty Offers a less-explored structure compared to more common screening compounds.
Lead Generation Serves as a potential starting point for hit-to-lead optimization campaigns. thermofisher.com

Biotechnological Applications of Hydantoin-Transforming Enzymes (e.g., in Optically Pure Amino Acid Production)

One of the most significant biotechnological applications involving 5-substituted hydantoins is the "Hydantoinase Process," an elegant enzymatic cascade used for the production of optically pure α-amino acids. researchgate.netnih.gov These enantiomerically pure amino acids are highly valuable intermediates for the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. nih.gov The enzymatic process is considered a more cost-effective and environmentally friendly alternative to chemical synthesis methods, which often produce racemic mixtures. researchgate.netresearchgate.net

The process typically involves three key enzymes:

Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective ring-opening hydrolysis of one enantiomer of a D,L-5-monosubstituted hydantoin to its corresponding N-carbamoyl-α-amino acid. researchgate.netnih.gov

N-Carbamoylase (EC 3.5.1.77): This enzyme performs a highly enantiospecific hydrolysis of the N-carbamoyl-amino acid to yield the desired free, optically pure α-amino acid. researchgate.netnih.gov

Hydantoin Racemase: This enzyme facilitates the in-situ racemization of the unreacted hydantoin enantiomer. researchgate.netresearchgate.net This dynamic kinetic resolution allows for a theoretical yield of 100% conversion of the racemic starting material into a single, desired amino acid enantiomer. nih.gov

In the context of this compound, this process could be applied to produce optically pure cyclopropyl phenylglycine. This non-natural amino acid could then serve as a chiral building block for novel peptides or small molecule drugs. The efficiency of this enzymatic system depends on the substrate specificity and enantioselectivity of the enzymes, which are often sourced from a wide variety of microorganisms and can be optimized through screening or protein engineering. nih.gov

EnzymeRole in the "Hydantoinase Process"Potential Reaction with this compound
Hydantoinase Stereoselective hydrolysis of the hydantoin ring. researchgate.netConverts D- or L-5-Cyclopropyl-5-phenylhydantoin to N-carbamoyl-cyclopropyl phenylglycine.
N-Carbamoylase Enantiospecific hydrolysis of the N-carbamoyl group. nih.govConverts N-carbamoyl-cyclopropyl phenylglycine to optically pure cyclopropyl phenylglycine.
Hydantoin Racemase Racemization of the remaining hydantoin enantiomer. researchgate.netConverts the unreacted this compound enantiomer to the racemic mixture, feeding it back into the reaction.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Cyclopropyl-5-phenylhydantoin, and how can reproducibility be ensured?

The synthesis of hydantoin derivatives typically involves the Bucherer-Bergs reaction or condensation of substituted ketones with urea/ammonium carbonate under acidic or basic conditions. For this compound, cyclopropane-containing precursors (e.g., cyclopropyl phenyl ketone) are condensed with urea in the presence of ammonium carbonate, followed by cyclization . Reproducibility requires strict control of reaction parameters (temperature, solvent ratios, and stoichiometry) and thorough characterization via NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and structural integrity .

Basic: How do solubility properties of this compound influence experimental design in pharmacological studies?

Solubility in polar solvents (e.g., DMF, ethanol) and aqueous buffers determines formulation strategies for in vitro assays. For instance, solubility in DMF:MeOH (2:1) at 50 mg/mL enables stock solutions for cellular uptake studies, while poor aqueous solubility may necessitate prodrug derivatization or nanoformulation . Pre-experiment solubility profiling using UV-Vis spectroscopy or dynamic light scattering is critical to avoid precipitation artifacts .

Advanced: What mechanistic insights explain discrepancies in reaction yields during hydantoin synthesis under ultrasound vs. traditional heating?

Ultrasound-assisted synthesis enhances reaction rates and yields (e.g., 56% → 75%) by promoting cavitation, which accelerates mass transfer and reduces activation energy. Contrasting yields between batch and continuous flow systems (e.g., 5,5-diphenylhydantoin synthesis) arise from differences in mixing efficiency and localized heating . Kinetic studies (e.g., Arrhenius plots) and computational fluid dynamics can resolve these discrepancies by modeling reaction pathways under varying energy inputs .

Advanced: How can crystallography and DFT calculations elucidate the conformational stability of this compound?

Single-crystal X-ray diffraction (XRD) reveals steric effects from the cyclopropyl group, which imposes torsional strain on the hydantoin ring. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) predict bond angles and electron density maps, identifying stabilizing interactions like intramolecular H-bonding. These methods explain the compound’s melting point deviations (e.g., 199–201°C vs. 225–228°C in analogs) and polymorphic behavior .

Advanced: What structure-activity relationship (SAR) trends differentiate this compound from phenytoin (5,5-diphenylhydantoin) in sodium channel modulation?

The cyclopropyl group introduces rigidity and reduced π-stacking compared to phenytoin’s phenyl groups, altering binding kinetics to voltage-gated sodium channels. In silico docking (e.g., AutoDock Vina) and patch-clamp electrophysiology show weaker hydrophobic interactions but enhanced stereoselectivity. Pharmacokinetic studies in placental barrier models (using LC-MS/MS) further highlight differences in passive diffusion rates .

Advanced: How can contradictory cytotoxicity data in in vitro models be reconciled?

Discrepancies often arise from assay conditions (e.g., serum protein binding in cell media) or metabolic instability. Use synchronized cell lines, standardized MTT assay protocols (e.g., 24-hour exposure, 10% FBS), and LC-HRMS to quantify parent compound degradation. Cross-validate findings with 3D tumor spheroid models to account for tissue penetration variability .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

  • HPLC-DAD : Reverse-phase C18 columns (ACN:H2O gradient) with UV detection at 210 nm for purity (>98%).
  • NMR : ¹H NMR (DMSO-d₆) identifies cyclopropyl protons (δ 0.5–1.5 ppm) and hydantoin NH signals (δ 10–12 ppm).
  • FT-IR : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H bending modes .

Advanced: What strategies optimize enantiomeric resolution for chiral analogs of this compound?

Chiral stationary phases (e.g., Chiralpak IA) in SFC or HPLC separate enantiomers using CO₂/ethanol mobile phases. Asymmetric synthesis via organocatalysts (e.g., L-proline) or enzymatic resolution (lipases) improves enantiomeric excess (>99%). Circular dichroism (CD) and X-ray crystallography validate absolute configurations .

Advanced: How does the compound’s stability under physiological conditions impact in vivo study design?

Hydrolytic degradation at pH 7.4 (simulated intestinal fluid) necessitates stability-optimized formulations (e.g., enteric coatings) or deuterated analogs to prolong half-life. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies degradation pathways (e.g., ring-opening hydrolysis) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (Hazard Classifications: Eye Irrit. 2) .
  • Store in airtight containers under nitrogen at −20°C to prevent oxidation.
  • Dispose via incineration (≥1000°C) to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.